Thiosalicylanilide
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Overview
Description
Thiosalicylanilide is an organic compound that belongs to the class of thioamides. It is characterized by the presence of a thiol group (-SH) and an amide group (-CONH-) attached to a benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiosalicylanilide can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Thiosalicylanilide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Thiosalicylanilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiosalicylanilide involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: Similar in structure but lacks the aromatic ring.
Thiosemicarbazide: Contains a similar thiol group but has a different functional group attached to the nitrogen atom.
Thiourea: Contains a thiol group but has a different overall structure.
Uniqueness
Thiosalicylanilide is unique due to its combination of a thiol group and an aromatic amide group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields .
Properties
CAS No. |
18205-99-7 |
---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.29754 |
Synonyms |
BenzaMide, 2-Mercapto-N-phenyl- |
Origin of Product |
United States |
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